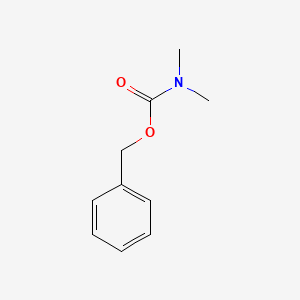

benzyl N,N-dimethylcarbamate

概要

説明

benzyl N,N-dimethylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

準備方法

Synthetic Routes and Reaction Conditions: benzyl N,N-dimethylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding benzyl dimethylcarbamate as the product .

Industrial Production Methods: In industrial settings, benzyl dimethylcarbamate can be produced using a continuous flow system. This method involves the reaction of benzyl alcohol with dimethyl carbonate in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1. The reaction is carried out at elevated temperatures (around 150°C) to achieve high yields and selectivity .

化学反応の分析

Hydrolysis Reactions

Benzyl N,N-dimethylcarbamate undergoes hydrolysis under acidic or basic conditions to yield benzyl alcohol and dimethylcarbamic acid. The reaction pathway depends on the medium:

-

Basic Hydrolysis : In aqueous NaOH, the carbamate cleaves via nucleophilic attack at the carbonyl carbon, forming a transient intermediate that releases CO₂ and dimethylamine .

-

Acidic Hydrolysis : Under strong acids (e.g., HCl), protonation of the carbonyl oxygen facilitates cleavage, producing benzyl chloride and dimethylamine .

Key Data :

| Condition | Products | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| 1M NaOH, 25°C | Benzyl alcohol + CO₂ + (CH₃)₂NH | ||

| 6M HCl, 80°C | Benzyl chloride + (CH₃)₂NH |

Transesterification

The benzyl group can be replaced by other alcohols via transesterification. For example, reaction with methanol in the presence of acid catalysts yields methyl N,N-dimethylcarbamate:

This reaction is facilitated by electron-withdrawing groups on the alcohol .

Example :

| Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methanol | H₂SO₄ | 82 | |

| 2,4-Dimethoxybenzyl alcohol | Amberlyst 15 | 95 |

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack. Stabilized carbanions (e.g., enolates) react to form functionalized hydroxamic acids or ureas .

Mechanism :

-

Nucleophilic attack at the carbonyl forms a tetrahedral intermediate.

Case Study : Reaction with malononitrile-derived carbanions:

Yield: 78% .

Alkylation and Quaternization

The tertiary amine in N,N-dimethylcarbamate participates in alkylation reactions. For instance, treatment with alkyl halides forms quaternary ammonium salts :

These salts are useful as phase-transfer catalysts .

Example : Reaction with hexyl bromide:

| Halide | Base | Yield (%) | Reference |

|---|---|---|---|

| C₆H₁₃Br | K₂CO₃ | 91 |

Rotational Isomerism and Aggregation

The carbamate exhibits syn- and anti-rotamers due to restricted C–N bond rotation. NMR studies reveal concentration-dependent aggregation of syn-rotamers via intermolecular hydrogen bonding :

-

Key Findings :

Theoretical Data :

| Parameter | syn-Rotamer | anti-Rotamer | Reference |

|---|---|---|---|

| Energy (kcal/mol) | 0.0 | +0.8 | |

| Aggregation ΔG | -3.2 | N/A |

Stability Under Thermal and Oxidative Conditions

Benzyl N,N-dimethylcarbamate decomposes at elevated temperatures (), releasing CO₂ and forming N,N-dimethylbenzylamine . Oxidative conditions (e.g., H₂O₂) lead to N-oxidation products .

Thermogravimetric Analysis :

| Temperature (°C) | Mass Loss (%) | Products | Reference |

|---|---|---|---|

| 150–200 | 95 | (CH₃)₂NCH₂C₆H₅ + CO₂ |

科学的研究の応用

Anticonvulsant Activity

Benzyl N,N-dimethylcarbamate has been studied for its anticonvulsant properties. A quantitative structure-activity relationship (QSAR) study indicated that certain derivatives of this compound exhibited significant anticonvulsant activity in animal models . The research highlighted the importance of structural modifications in enhancing pharmacological effects.

Acetylcholinesterase Inhibition

Another notable application is its role as an inhibitor of acetylcholinesterase (AChE). A series of N,N-dimethylcarbamates, including this compound, were synthesized and evaluated for their inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's . The study found that these compounds could effectively inhibit AChE activity, suggesting potential therapeutic applications.

Data Tables

Table 1: Summary of Biological Activities

| Compound | Activity Type | Model Used | Reference |

|---|---|---|---|

| This compound | Anticonvulsant | Mice | |

| This compound | AChE Inhibition | In vitro assays |

Case Study 1: Anticonvulsant Efficacy

In a study published in the Chemistry and Pharmaceutical Bulletin, researchers tested various this compound derivatives for anticonvulsant activity in mice. The results indicated that specific structural modifications led to enhanced efficacy compared to standard anticonvulsants . This finding opens avenues for developing new anticonvulsant drugs based on this scaffold.

Case Study 2: Neuroprotective Potential

A recent investigation into the neuroprotective effects of this compound derivatives demonstrated their potential in preventing neuronal damage associated with oxidative stress. The compounds were tested in cell cultures exposed to neurotoxic agents, showing significant protective effects . This suggests their potential use in neuroprotection strategies.

作用機序

The mechanism of action of benzyl dimethylcarbamate involves its interaction with specific molecular targets. In the case of its use as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

類似化合物との比較

- Methyl carbamate

- Ethyl carbamate

- Phenyl carbamate

Comparison: benzyl N,N-dimethylcarbamate is unique due to its benzyl group, which imparts specific chemical properties and reactivity. Compared to methyl and ethyl carbamates, benzyl dimethylcarbamate has a higher molecular weight and different solubility characteristics. Its benzyl group also makes it more suitable for certain synthetic applications, such as the synthesis of complex organic molecules .

生物活性

Benzyl N,N-dimethylcarbamate, an organic compound characterized by its unique structure, has garnered attention for its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is synthesized primarily from benzyl chloride and dimethylcarbamic chloride. The reaction produces two stereoisomers due to the presence of a chiral center in the carbamate moiety. The molecular formula is .

Synthesis Overview:

- Starting Materials: Benzyl chloride, dimethylcarbamic chloride

- Reaction Type: Nucleophilic substitution

- Isomer Formation: Two stereoisomers due to chirality

Inhibition of Acetylcholinesterase

This compound exhibits significant inhibitory action on AChE, a key enzyme in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting cholinergic signaling pathways. The compound demonstrates a slow onset of inhibition, suggesting a reversible binding mechanism rather than carbamoylation, a common feature among many carbamate inhibitors .

Key Findings:

- Inhibition Rate: Compound 4 showed 85% inhibition at 50 μM concentration.

- Mechanism: Slow onset indicates reversible binding rather than permanent modification of the enzyme .

Pharmacological Implications

The ability of this compound to inhibit AChE positions it as a potential candidate for therapeutic applications in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease and myasthenia gravis. Its specificity and potency make it a valuable reference compound in the development of new AChE inhibitors .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is essential to compare it with other carbamates and related compounds. The following table summarizes key structural and functional characteristics:

| Compound Name | Structure Type | Inhibition Activity | Unique Features |

|---|---|---|---|

| This compound | Carbamate | High | Specific AChE inhibitor |

| Dimethylcarbamate | Carbamate | Moderate | Simple structure, widely used as pesticide |

| Propyl N,N-dimethylcarbamate | Carbamate | Low | Different biological activity profile |

| Ethyl N,N-dimethylcarbamate | Carbamate | Moderate | Known for reactivity with nucleophiles |

Case Studies

Recent studies have highlighted the biological activity of this compound in various experimental settings:

- In Vitro Studies : Research demonstrated that this compound effectively inhibited AChE activity in human neuroblastoma cells, leading to increased acetylcholine levels and enhanced synaptic transmission .

- Structure-Activity Relationship (SAR) : A study outlined basic SAR rules indicating that modifications to the aromatic ring can significantly alter inhibitory potency. Electron-withdrawing groups on the aromatic ring were found to reduce inhibitory power .

- Comparative Efficacy : In comparative assays with other carbamates, this compound consistently outperformed simpler structures in terms of AChE inhibition, emphasizing its potential for medicinal chemistry applications .

特性

IUPAC Name |

benzyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQKOKVVSFQCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514110 | |

| Record name | Benzyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10507-52-5 | |

| Record name | Benzyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。